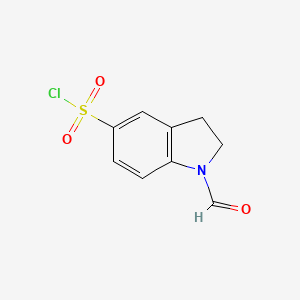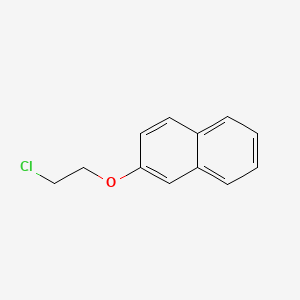
1,3-Dithiane 1,1,3,3-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane 1,1,3,3-tetraoxide is an organic compound with the molecular formula C4H8O4S2. It is a derivative of 1,3-dithiane, where the sulfur atoms are oxidized to sulfone groups.
Vorbereitungsmethoden
1,3-Dithiane 1,1,3,3-tetraoxide can be synthesized through a multi-step process. One common method involves the reaction of 1,3-propanedithiol with polyformaldehyde in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out in chloroform under reflux conditions for 2-3 hours. After cooling, the organic layer is separated, dried, and concentrated. The intermediate product is then dissolved in toluene, and sodium tungstate dihydrate is added at low temperatures. Hydrogen peroxide is added dropwise, and the mixture is heated to 30-40°C for 1-2 hours. The final product is obtained by extraction and purification .
Analyse Chemischer Reaktionen
1,3-Dithiane 1,1,3,3-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The compound can also participate in nucleophilic substitution reactions. Major products formed from these reactions include sulfoxides and sulfides .
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane 1,1,3,3-tetraoxide has several scientific research applications. In organic chemistry, it is used as a reagent for the deoxygenation of sulfoxides to sulfides. It also serves as a protecting group for carbonyl compounds, facilitating various synthetic transformations. In materials science, the compound’s unique properties make it a potential candidate for use in battery electrolytes and other advanced materials .
Wirkmechanismus
The mechanism of action of 1,3-Dithiane 1,1,3,3-tetraoxide involves its ability to form strong intermolecular hydrogen bonds due to the presence of highly polarized hydrogen atoms. These hydrogen bonds play a crucial role in the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1,3-Dithiane 1,1,3,3-tetraoxide can be compared with other similar compounds such as 1,4-dithiane, 1,1,4,4-tetraoxide, and 1,3-dithiolane, 1,1,3,3-tetraoxide. While these compounds share similar structural features, this compound is unique due to its specific oxidation state and the resulting chemical properties. The presence of two sulfone groups in this compound imparts distinct reactivity patterns compared to its analogs .
Eigenschaften
CAS-Nummer |
26413-18-3 |
|---|---|
Molekularformel |
C4H8O4S2 |
Molekulargewicht |
184.2 g/mol |
IUPAC-Name |
1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C4H8O4S2/c5-9(6)2-1-3-10(7,8)4-9/h1-4H2 |
InChI-Schlüssel |
YIMCEGNLWJUWNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8803700.png)



![1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8803714.png)





![2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B8803770.png)

